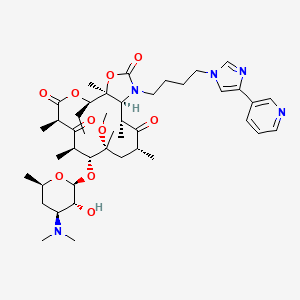
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2R,4R)-4-Methyl-2-piperidinecarboxylicethylester typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-2-cyanopiperidine.
Hydrolysis: The 4-methyl-2-cyanopiperidine undergoes hydrolysis using hydrochloric acid to form 4-methyl-2-piperidinecarboxylic acid hydrochloride.
Esterification: The 4-methyl-2-piperidinecarboxylic acid hydrochloride is then esterified with ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride.
Separation: A mixed solvent of methyl tertiary butyl ether and ethyl alcohol is used to separate the cis and trans forms of 4-methyl-2-ethyl nipecotate hydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, including its role as a neurotransmitter modulator.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R,4R)-4-Methyl-2-piperidinecarboxylicethylester involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter receptors, particularly metabotropic glutamate receptors, which play a role in synaptic transmission and plasticity. This modulation can lead to various physiological effects, including neuroprotection and anti-apoptotic activity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,4S)-4-Methyl-2-piperidinecarboxylicethylester: This is a diastereomer of the target compound with different stereochemistry.
4-Methyl-2-piperidinecarboxylic acid: A related compound without the ester group.
4-Methyl-2-cyanopiperidine: The starting material for the synthesis of the target compound.
Uniqueness
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with certain molecular targets makes it valuable in research and therapeutic applications .
Propiedades
Número CAS |
179236-77-2 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.238 |
Sinónimos |
(2R,4R)-4-Methyl-2-piperidinecarboxylicethylester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



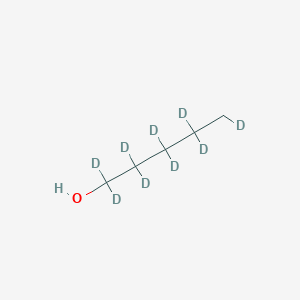
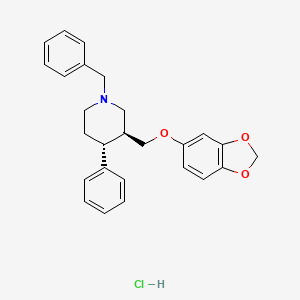
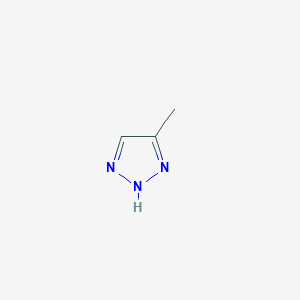
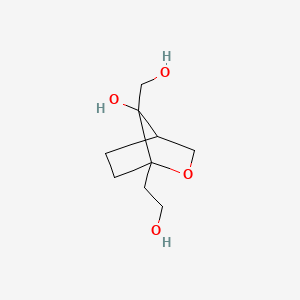
![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

